BOC-DL-CHA-OH BOC-DL-CHA-OH
Brand Name: Vulcanchem
CAS No.: 144186-13-0
VCID: VC21095406
InChI: InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
SMILES: CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O
Molecular Formula: C14H25NO4
Molecular Weight: 271.35 g/mol

BOC-DL-CHA-OH

CAS No.: 144186-13-0

Cat. No.: VC21095406

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

BOC-DL-CHA-OH - 144186-13-0

Specification

CAS No. 144186-13-0
Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
IUPAC Name 3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key MSZQAQJBXGTSHP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

BOC-DL-CHA-OH represents a protected amino acid with several scientific and commercial identifiers. The compound is formally known as 3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid according to IUPAC nomenclature . This chemical is registered under CAS number 144186-13-0 and possesses the molecular formula C14H25NO4. For database identification purposes, the compound has a unique InChIKey identifier of MSZQAQJBXGTSHP-UHFFFAOYSA-N, which facilitates cross-referencing across chemical databases and literature .

The compound is also known by several synonyms in the scientific literature and commercial catalogs, including 2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid and 2-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid . The variety of naming conventions reflects its widespread use across different fields of chemistry.

Structural Elements and Molecular Properties

BOC-DL-CHA-OH features several key structural components that define its chemical behavior. The compound contains a carboxylic acid group, an amide bond, a tert-butoxycarbonyl (Boc) protecting group, and a cyclohexyl side chain . The Boc group is attached to the nitrogen of the amino acid, protecting this reactive site during synthetic procedures. This protection strategy is critical for controlled peptide synthesis and other organic transformations.

The molecular weight of BOC-DL-CHA-OH is 271.35 g/mol, and it possesses specific physical and chemical properties that influence its behavior in various chemical environments . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors, which contributes to its solubility profile and interaction potential with other molecules . With a calculated XLogP3 value of 3.7, the compound demonstrates moderate lipophilicity, an important consideration for applications in drug discovery and pharmaceutical formulations .

Synthesis and Production Methods

Laboratory Synthesis

The synthesis of BOC-DL-CHA-OH typically involves the protection of the amino group of DL-cyclohexylalanine with a tert-butoxycarbonyl (Boc) group. This protection reaction commonly employs di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base. The reaction generally proceeds under mild conditions, typically in a mixture of water and dioxane or another appropriate solvent system.

The general reaction scheme can be described as follows: DL-cyclohexylalanine reacts with di-tert-butyl dicarbonate in the presence of a base (commonly sodium hydroxide or triethylamine) to yield BOC-DL-CHA-OH. The reaction must be carefully controlled to ensure complete protection of the amino group while avoiding side reactions at the carboxylic acid moiety.

Industrial Production

On an industrial scale, the production of BOC-DL-CHA-OH must consider factors such as cost efficiency, scalability, and environmental impact. While specific industrial processes are often proprietary, they generally follow optimized versions of the laboratory synthesis with adaptations for large-scale production. The market for this compound has been growing, with a projected compound annual growth rate (CAGR) of 5.5% from 2026 to 2033, indicating increasing industrial production capacity and demand .

Quality Control and Characterization

Commercial BOC-DL-CHA-OH products typically undergo rigorous quality control procedures to ensure high purity and consistent performance in synthetic applications. Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are commonly employed to verify the identity and purity of the compound . The purity standards for commercial products often exceed 98%, particularly for applications in pharmaceutical research and development .

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

BOC-DL-CHA-OH serves as a valuable building block in solid-phase peptide synthesis (SPPS), where the Boc group provides temporary protection for the amino function during the sequential assembly of peptide chains. The cyclohexyl side chain introduces hydrophobic character and structural rigidity to the resulting peptides, which can significantly influence their folding, stability, and biological activities.

In Boc-based SPPS, the protected amino acid is coupled to a growing peptide chain anchored to a solid support. After the coupling reaction, the Boc group can be selectively removed under acidic conditions (typically using trifluoroacetic acid) to expose the amino group for the next coupling step. This orthogonal protection strategy allows for controlled, stepwise peptide synthesis with minimal side reactions.

Solution-Phase Peptide Synthesis

Beyond solid-phase methods, BOC-DL-CHA-OH also finds applications in solution-phase peptide synthesis. In these approaches, the protected amino acid participates in coupling reactions in homogeneous solution, often with different challenges and advantages compared to solid-phase methods. Solution-phase synthesis can be particularly useful for the production of smaller peptides or when specific reaction conditions are incompatible with solid supports.

Impact on Peptide Properties

The incorporation of cyclohexylalanine residues into peptides contributes unique structural and physicochemical properties to the resulting molecules. The cyclohexyl side chain is substantially more hydrophobic than many natural amino acid side chains, which can enhance membrane permeability of peptide drugs and affect their pharmacokinetic profiles. Additionally, the conformational constraints imposed by the cyclohexyl group can influence the secondary structure of peptides, potentially enhancing their stability against enzymatic degradation.

Market Analysis and Trends

Current Market Size and Growth Projections

The market for BOC-DL-CHA-OH and related reagents is experiencing significant growth driven by expanding applications in pharmaceutical research and peptide therapeutics. According to market analysis, the Boc-D-Cha-OH reagent market was valued at approximately USD 150 million in 2024 and is projected to grow at a compound annual growth rate (CAGR) of 5.5% from 2026 to 2033 . This growth trajectory reflects the increasing demand for peptide-based therapeutics and the expanding role of synthetic peptides in drug discovery.

Market Drivers and Challenges

Several factors contribute to the growth of the BOC-DL-CHA-OH market. The primary drivers include:

  • Increasing research and development activities in peptide therapeutics

  • Growing adoption of peptide-based drugs in various disease treatments

  • Technological advancements in peptide synthesis methodologies

  • Expanding applications in fields beyond pharmaceuticals, including materials science and agrochemicals

  • Complexity and cost of large-scale synthesis

  • Regulatory considerations for pharmaceutical applications

  • Competition from alternative protection strategies and building blocks

  • Environmental concerns related to chemical synthesis and waste management

Comparative Market Analysis

Table 1: Comparison of BOC-DL-CHA-OH with Other Boc-Protected Amino Acids in the Market

ParameterBOC-DL-CHA-OHBOC-DL-Phe-OHBOC-DL-Leu-OHBOC-3-(2-quinoxalyl)-DL-Ala-OH
Molecular Weight (g/mol)271.35265.31245.32317.34
Hydrophobicity (XLogP3)3.73.02.8Variable
Primary ApplicationsPeptide synthesisPeptide synthesisPeptide synthesisSpecialized peptide synthesis
Market Share (2024)ModerateHighHighLow
Growth Rate (2024-2033)5.5%4.8%4.5%6.2%
Average Price Range (USD/g)10-205-155-1550-100

This comparison demonstrates that BOC-DL-CHA-OH occupies a specialized niche in the market with relatively strong growth prospects compared to more common protected amino acids .

Research Applications and Findings

Pharmaceutical Research Applications

BOC-DL-CHA-OH has been utilized in the development of various peptide-based drug candidates, particularly those requiring enhanced hydrophobicity and metabolic stability. The cyclohexyl side chain can improve the pharmacokinetic properties of peptide drugs by increasing lipophilicity and resistance to enzymatic degradation. Research involving peptides containing cyclohexylalanine residues has focused on developing therapeutics for conditions including:

  • Inflammatory disorders

  • Antimicrobial applications

  • Enzyme inhibition

  • Neuropeptide analogs

The incorporation of cyclohexylalanine into these peptides often results in improved stability and membrane permeability compared to peptides composed solely of natural amino acids.

Structural Biology Studies

The unique conformational properties of cyclohexylalanine have made BOC-DL-CHA-OH valuable in structural biology research. The cyclohexyl side chain can induce specific secondary structures in peptides, offering researchers tools to probe structure-activity relationships in biochemical systems. Studies have demonstrated that strategic placement of cyclohexylalanine residues can stabilize β-turns and other structural motifs important for protein-protein interactions.

Novel Synthetic Methodologies

Recent research has also focused on developing improved synthetic methodologies for incorporating cyclohexylalanine into complex peptides. These efforts include:

  • Optimized coupling conditions specific to hindered amino acids like cyclohexylalanine

  • Novel protecting group strategies compatible with the cyclohexyl side chain

  • Stereoselective synthesis approaches for obtaining enantiomerically pure forms

  • Green chemistry approaches to reduce environmental impact of synthesis

These methodological advances continue to expand the utility of BOC-DL-CHA-OH in both research and industrial applications.

Physical and Chemical Properties

Spectroscopic Characteristics

BOC-DL-CHA-OH exhibits characteristic spectroscopic profiles that facilitate its identification and purity assessment. In nuclear magnetic resonance (NMR) spectroscopy, the compound shows distinctive signals for the tert-butyl group protons, the cyclohexyl ring protons, and the alpha-hydrogen of the amino acid. In mass spectrometry, the compound typically shows a molecular ion peak corresponding to its molecular weight of 271.35 Da, along with characteristic fragmentation patterns .

Solubility and Stability

The solubility profile of BOC-DL-CHA-OH is influenced by both its hydrophilic carboxylic acid group and hydrophobic cyclohexyl and tert-butyl moieties . The compound generally displays good solubility in organic solvents such as dichloromethane, chloroform, and dimethylformamide, with limited solubility in water. This solubility profile is important for its applications in organic synthesis, particularly in peptide coupling reactions.

Regarding stability, BOC-DL-CHA-OH is generally stable under standard storage conditions but is sensitive to strong acids, which can cleave the Boc protecting group. For long-term storage, the compound is typically kept at low temperatures (around -20°C) to prevent degradation .

Reactivity Profile

Table 2: Reactivity of BOC-DL-CHA-OH Under Various Conditions

Reaction ConditionPrimary ReactionProductsApplications
Strong acid (TFA, HCl)Boc deprotectionFree amino acid + CO2 + isobutenePeptide synthesis
Coupling reagents (DCC, HBTU)Carboxylic acid activationActivated esters or acid chloridesPeptide bond formation
Basic conditions (pH > 10)Racemization at α-carbonMixture of stereoisomersGenerally avoided
Hydrogenation conditionsTypically stableNo reactionCompatible with other reductions
Oxidizing agentsSide chain oxidationVarious oxidized productsGenerally avoided

This reactivity profile is crucial for planning synthetic strategies involving BOC-DL-CHA-OH, particularly in multi-step peptide synthesis .

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